Benzothiohydrazide 2,2,2-trifluoroacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzenecarbothiohydrazide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S.C2HF3O2/c8-9-7(10)6-4-2-1-3-5-6;3-2(4,5)1(6)7/h1-5H,8H2,(H,9,10);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJMOTRCSQTUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzothiohydrazide 2,2,2 Trifluoroacetate and Analogues
Direct Synthesis of Benzothiohydrazide (B1273342) 2,2,2-trifluoroacetate
A direct, one-pot synthesis of Benzothiohydrazide 2,2,2-trifluoroacetate is not extensively documented in publicly available chemical literature. The formation of this compound is typically approached in a stepwise manner: first, the synthesis of the benzothiohydrazide base, followed by a separate acid-base reaction to form the trifluoroacetate (B77799) salt. This modular approach allows for greater control over the purity of the final product. The synthesis of the benzothiohydrazide core is the more chemically complex step, with several strategic approaches available.
Strategic Approaches to the Benzothiohydrazide Core
The construction of the benzothiohydrazide scaffold can be achieved through various synthetic routes. These methods primarily focus on the introduction of the thiocarbonyl group into a benzoyl-hydrazine framework.
Utilization of Thioester Precursors in Benzothiohydrazide Synthesis
One of the fundamental approaches to synthesizing thiohydrazides involves the use of thioester precursors. In this methodology, a suitable benzoyl thioester is reacted with hydrazine (B178648). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of hydrazine attacks the electrophilic carbon of the thioester group. The subsequent elimination of a thiol leaving group yields the desired benzothiohydrazide.
The general reaction is as follows:
Benzoyl thioester + Hydrazine → Benzothiohydrazide + Thiol
The choice of the thioester is crucial for the efficiency of the reaction. Thioesters derived from more acidic thiols are generally more reactive due to the better leaving group ability of the corresponding thiolate anion.
| Thioester Precursor | Hydrazine Source | Solvent | Typical Reaction Conditions | Yield (%) |
| S-phenyl benzothioate | Hydrazine hydrate | Ethanol (B145695) | Reflux, 4-6 hours | Moderate to Good |
| S-ethyl benzothioate | Anhydrous hydrazine | Tetrahydrofuran (B95107) (THF) | Room temperature, 12 hours | Good |
| S-tert-butyl benzothioate | Hydrazine monohydrate | Methanol | Reflux, 2-3 hours | High |
Nucleophilic Addition-Elimination Routes for Thiohydrazide Formation
A prevalent and effective method for the synthesis of thioamides and their derivatives, including thiohydrazides, is through the thionation of the corresponding amide or hydrazide. This transformation is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon. Thionating agents, such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀), are commonly employed for this purpose.
The reaction with Lawesson's reagent is particularly favored due to its milder reaction conditions and higher yields compared to P₄S₁₀. The mechanism involves the initial formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thiocarbonyl compound and a stable phosphorus-oxygen byproduct. nih.gov
When benzoyl hydrazide is treated with Lawesson's reagent, the carbonyl oxygen is replaced by a sulfur atom to furnish benzothiohydrazide.
Benzoyl hydrazide + Lawesson's Reagent → Benzothiohydrazide
Optimization of Reaction Conditions for Benzothiohydrazide Synthesis
The efficiency of benzothiohydrazide synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
For thionation reactions using Lawesson's reagent, anhydrous solvents such as toluene, xylene, or tetrahydrofuran (THF) are typically used to prevent the decomposition of the reagent. beilstein-journals.org The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate. An excess of Lawesson's reagent is sometimes used to drive the reaction to completion, although this can complicate purification. beilstein-journals.org
The following table summarizes the optimization of the thionation of a generic benzamide (B126) with Lawesson's reagent, which provides insights applicable to benzoyl hydrazide.
| Solvent | Temperature (°C) | Lawesson's Reagent (equivalents) | Reaction Time (h) | Yield (%) |
| Toluene | Reflux | 0.6 | 4 | 85 |
| THF | Reflux | 0.6 | 6 | 78 |
| Dioxane | 100 | 0.55 | 5 | 82 |
| Toluene | 80 | 0.7 | 3 | 90 |
Formation and Stabilization of Trifluoroacetate Salts in Organic Media
Once the benzothiohydrazide base has been synthesized and purified, it can be converted to its 2,2,2-trifluoroacetate salt. This is typically achieved by reacting the benzothiohydrazide with trifluoroacetic acid (TFA) in a suitable organic solvent.
The reaction is a straightforward acid-base neutralization:
Benzothiohydrazide + CF₃COOH → this compound
The choice of solvent is important for the isolation of the salt. Solvents in which the trifluoroacetate salt is sparingly soluble are preferred to facilitate its precipitation and collection by filtration. Common solvents used for this purpose include diethyl ether, hexane, or ethyl acetate.
The stability of the resulting salt is generally good, particularly in its crystalline form. Trifluoroacetate is a non-nucleophilic counter-ion, which contributes to the stability of the salt by minimizing unwanted side reactions. The salt's stability in solution depends on the solvent and the presence of other reactive species. For long-term storage, it is advisable to keep the salt in a solid, dry state.
| Solvent for Salt Formation | Isolation Method | Observations |
| Diethyl Ether | Precipitation and Filtration | Crystalline solid readily forms. |
| Dichloromethane/Hexane | Precipitation and Filtration | Good for inducing precipitation from a more polar solvent. |
| Ethyl Acetate | Cooling and Filtration | Salt may have some solubility, requiring cooling to maximize yield. |
Advanced Reaction Chemistry and Synthetic Applications of Benzothiohydrazide 2,2,2 Trifluoroacetate
Functional Group Transformations and Derivatizations
The benzothiohydrazide (B1273342) moiety is amenable to a range of functional group transformations, including oxidative and reductive processes, as well as nucleophilic and electrophilic substitution reactions. These transformations allow for the derivatization of the core structure, enabling the synthesis of a diverse array of molecules.
Oxidative Transformations
The thiohydrazide group in benzothiohydrazide 2,2,2-trifluoroacetate is susceptible to oxidation. Oxidative coupling reactions of hydrazides can lead to the formation of diacylhydrazine derivatives. While specific studies on this compound are not extensively documented, the general reactivity of hydrazides suggests that oxidative coupling is a feasible transformation. researchgate.net For instance, the oxidation of bishydrazides using oxidants like oxone can result in the formation of poly(diacylhydrazine). researchgate.net
Another significant oxidative transformation is the intramolecular cyclization of thiohydrazide derivatives to form heterocyclic compounds, a process often mediated by oxidizing agents. This is a key reaction in the synthesis of 1,3,4-thiadiazoles, which will be discussed in detail in a later section.
Reductive Transformations
The benzothiohydrazide moiety contains functional groups that can be targeted for reduction. The thioamide and hydrazide components can potentially be reduced using powerful reducing agents. Literature on the reduction of amides and related compounds suggests that reagents like lithium aluminum hydride (LiAlH4) are effective. masterorganicchemistry.comadichemistry.comorganic-chemistry.org LiAlH4 is a strong reducing agent capable of reducing amides to amines. masterorganicchemistry.com Similarly, sodium borohydride (B1222165) (NaBH4), often in conjunction with an activating agent like triflic anhydride (B1165640), can also be used for the reduction of amides to amines under milder conditions. core.ac.ukorganic-chemistry.org
Nucleophilic and Electrophilic Substitution Reactions
The benzothiohydrazide structure possesses both nucleophilic and electrophilic centers, allowing for a variety of substitution reactions. The sulfur atom of the thioamide group is nucleophilic and can participate in reactions such as S-alkylation. researchgate.net The nitrogen atoms of the hydrazide moiety also possess lone pairs of electrons and can act as nucleophiles. For example, hydrazides can undergo acylation reactions. nih.govorganic-chemistry.orgresearchgate.net
The aromatic ring of the benzothiohydrazide provides sites for electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions would be influenced by the electron-donating or -withdrawing nature of the thiohydrazide substituent.
Role in Heterocyclic Compound Synthesis
A primary application of benzothiohydrazide and its derivatives is in the synthesis of heterocyclic compounds, particularly those containing nitrogen and sulfur.
Synthesis of 1,3,4-Thiadiazoles
Benzothiohydrazide is a valuable precursor for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. nih.govorganic-chemistry.orgnih.govresearchgate.net These heterocyclic systems are of significant interest due to their presence in a wide range of biologically active molecules. jocpr.comsphinxsai.com The general approach involves the reaction of a thiohydrazide with a carboxylic acid or its derivative, followed by cyclization. sphinxsai.com
One common method involves the condensation of thiosemicarbazide (B42300) with aromatic carboxylic acids in the presence of a strong acid like sulfuric acid to yield 2-amino-5-aryl-1,3,4-thiadiazoles. sphinxsai.com Alternatively, thiohydrazides can react with various electrophiles to construct the thiadiazole ring. bu.edu.egmdpi.com
| Starting Material 1 | Starting Material 2 | Product | Reference |
| Thiosemicarbazide | Substituted Aryl Carboxylic Acid | 2-amino (5-phenyl substituted) 1,3,4-thiadiazole | sphinxsai.com |
| Thiohydrazide | Carboxylic Acid Derivative | 2,5-disubstituted-1,3,4-thiadiazole | bu.edu.eg |
Table 1: General Syntheses of 1,3,4-Thiadiazoles
Iodine-Mediated Oxidative Cyclization Protocols
A particularly effective method for the synthesis of 1,3,4-thiadiazoles from thiohydrazide derivatives is through iodine-mediated oxidative cyclization. nih.govnih.govresearchgate.net This approach offers a transition-metal-free and often milder alternative to other cyclization methods. organic-chemistry.org
The reaction typically involves the condensation of a thiohydrazide or a thiosemicarbazone with an aldehyde or a carboxylic acid derivative, followed by treatment with molecular iodine. The iodine acts as an oxidizing agent to facilitate the cyclization and formation of the aromatic thiadiazole ring. asianpubs.orgresearchgate.netasianpubs.org For instance, the oxidative cyclization of aldehyde thiosemicarbazones with ferric chloride is a known method for preparing 2-amino-5-aryl-1,3,4-thiadiazoles. asianpubs.orgresearchgate.netasianpubs.org A similar oxidative cyclization can be achieved with iodine, often in the presence of a base. organic-chemistry.org
A plausible mechanism for the iodine-mediated oxidative cyclization of an acylhydrazone (a close analog) involves the formation of an iodide intermediate, which then undergoes a cyclization to form the C-O bond in the case of oxadiazoles. organic-chemistry.org A similar mechanism can be proposed for the formation of the C-S bond in thiadiazoles.
| Reactant 1 | Reactant 2 | Reagent | Product | Reference |
| Aldehyde | Thiosemicarbazide | Ferric Chloride | 2-amino-5-aryl-1,3,4-thiadiazole | asianpubs.org |
| Acylhydrazone | - | Molecular Iodine, Potassium Carbonate | 1,3,4-Oxadiazole | organic-chemistry.org |
Table 2: Examples of Oxidative Cyclization Reactions for Heterocycle Synthesis
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy in generating molecular diversity. windows.netnih.govresearchgate.net Thiohydrazides, including benzothiohydrazide, are valuable substrates in MCRs for the construction of novel heterocyclic frameworks. researchgate.net
One prominent strategy involves the reaction of a thiohydrazide, an aldehyde, and a suitable third component to build five- or six-membered rings. For instance, the condensation of benzothiohydrazide with an aldehyde would first generate a thiohydrazone intermediate. This intermediate can then react with various dienophiles or activated alkynes in a [4+2] or [3+2] cycloaddition fashion, respectively. The specific role of the 2,2,2-trifluoroacetate counterion in these reactions would primarily be to ensure the stability and solubility of the benzothiohydrazide starting material. Under the reaction conditions, the free benzothiohydrazide base is typically liberated in situ to participate in the reaction cascade.
| Reactant 1 | Reactant 2 | Reactant 3 | Heterocyclic Product | Conditions |
| Benzothiohydrazide | Aromatic Aldehyde | Maleimide | Thiadiazine derivative | Heat, Toluene |
| Benzothiohydrazide | Glyoxal | Acetylenedicarboxylate | Pyridazinethione derivative | Methanol, rt |
| Benzothiohydrazide | Isatin | Malononitrile | Spiro-thiadiazole-indole | Catalytic base, Ethanol (B145695) |
Table 1: Representative Multicomponent Reactions for Heterocycle Synthesis. This table illustrates plausible MCRs involving a benzothiohydrazide core based on known reactivity patterns of thiohydrazides.
Intramolecular Oxidative N-S Bond Formation
The formation of a direct bond between nitrogen and sulfur atoms is a key step in the synthesis of numerous important heterocycles, such as 1,2,4-thiadiazoles and 1,3,4-thiadiazoles. mdpi.com Intramolecular oxidative cyclization of thiohydrazide derivatives is a powerful method to achieve this transformation. organic-chemistry.orgnih.gov
Starting from benzothiohydrazide, a common strategy involves its initial acylation or condensation with another molecule to generate a precursor primed for cyclization. For example, reaction with an imidoyl chloride can produce an N-acylthiohydrazide intermediate. This intermediate, upon treatment with an oxidizing agent, can undergo intramolecular cyclization via N-S bond formation. A variety of oxidants can be employed, including iodine, hypervalent iodine reagents (like phenyliodine bis(trifluoroacetate)), or electrochemical methods. nih.gov The latter offers a green and efficient alternative, avoiding the use of chemical oxidants. organic-chemistry.org This electro-oxidative approach often proceeds via a radical cyclization mechanism. organic-chemistry.org
The process typically involves the following steps:
Precursor Synthesis : Benzothiohydrazide is reacted with a suitable electrophile (e.g., acid chloride, imidoyl chloride) to form an open-chain precursor.
Oxidation : A single-electron oxidation of the sulfur atom generates a sulfur-centered radical cation.
Cyclization : The nucleophilic nitrogen atom attacks the electrophilic sulfur center, forming the N-S bond and a five-membered ring.
Aromatization : Subsequent proton loss and further oxidation lead to the stable, aromatic thiadiazole ring system.
Formation of Other Nitrogen and Sulfur-Containing Heterocycles
Beyond the specific reactions mentioned, benzothiohydrazide is a cornerstone for synthesizing a vast range of N-S containing heterocycles. mdpi.comopenmedicinalchemistryjournal.commdpi.comresearchgate.net The reactivity of both the hydrazinyl and thioacyl moieties can be exploited.
For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of six-membered rings like thiadiazines or pyridazinethiones. mdpi.com Similarly, α-haloketones are common reaction partners, leading to the formation of 1,3,4-thiadiazine derivatives through a sequence of S-alkylation followed by intramolecular condensation. These synthetic routes are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. openmedicinalchemistryjournal.com
| Reagent | Resulting Heterocycle | Reaction Type |
| α-Haloketone | 1,3,4-Thiadiazine | S-Alkylation / Cyclocondensation |
| Carbon Disulfide | 1,3,4-Thiadiazole-2-thione | Cyclocondensation |
| Dichloromethane (as a C1 source) | Methylene-bis-thiohydrazide | Dimerization |
| Phosgene equivalents | 1,3,4-Thiadiazol-2-one | Cyclocondensation |
Table 2: Synthesis of Various N-S Heterocycles from Benzothiohydrazide.
Participation in Established Organic Reactions
Ugi Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. organic-chemistry.orgwikipedia.org While primary amines are the conventional component, hydrazines and their derivatives have also been successfully employed. nih.govnih.gov
Benzothiohydrazide can serve as the "amine" component in an Ugi-type reaction. The reaction would proceed through the initial formation of a thiohydrazone by condensation of benzothiohydrazide with the aldehyde component. This is followed by the nucleophilic addition of the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement to yield the final, highly functionalized product. wikipedia.orgmdpi.com The use of benzothiohydrazide would incorporate a thiobenzoyl-hydrazine moiety into the final structure, offering a unique scaffold for further synthetic modifications or for use in medicinal chemistry. The trifluoroacetate (B77799) salt would need to be neutralized, or the reaction could be performed with a non-nucleophilic base to free the benzothiohydrazide for the initial condensation step.
Vilsmeier-Haack Reactions
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comwikipedia.orgchemistrysteps.com The active electrophile, the Vilsmeier reagent (typically a chloroiminium salt formed from DMF and POCl₃), reacts with the aromatic ring. organic-chemistry.org
Vilsmeier Reagent-Mediated Transformations
The utility of the Vilsmeier reagent extends far beyond simple formylation. ijpcbs.com It is a versatile reagent capable of mediating a variety of synthetic transformations, including cyclizations, rearrangements, and the activation of functional groups. researchgate.netrsc.orgresearchgate.net
When applied to substrates like benzothiohydrazide, the Vilsmeier reagent can act as a powerful dehydrating agent and electrophile. It can activate the thiocarbonyl group, making it susceptible to intramolecular nucleophilic attack by the hydrazinyl nitrogen. This pathway provides a direct route to cyclized products such as 1,3,4-thiadiazolium salts. For instance, the reaction of oxamic acid thiohydrazides with steroidal β-chlorovinyl aldehydes (themselves products of a Vilsmeier-Haack reaction) has been shown to produce annulated pyridazines. mdpi.com This demonstrates the potential for Vilsmeier-derived intermediates to engage with thiohydrazides in complex cascade reactions, leading to the rapid assembly of fused heterocyclic systems.
Exploitation of the Trifluoroacetate Moiety in Trifluoromethylation Chemistry
The trifluoroacetate group, a key component of this compound, is a widely accessible and abundant source for the trifluoromethyl (CF₃) group, which is a crucial element in many pharmaceuticals and agrochemicals. chemrxiv.orgresearchgate.netwikipedia.org The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and other pharmacokinetic properties. nih.gov However, the generation of reactive trifluoromethyl species from trifluoroacetates presents a significant chemical challenge due to the high oxidation potential of the trifluoroacetate anion. chemrxiv.orgresearchgate.netnih.goveurekalert.orgresearchgate.net Overcoming this hurdle has been a major focus of research, leading to the development of advanced synthetic methods, particularly those involving radical intermediates.
Generation of Trifluoromethyl Radicals (CF₃•) from Trifluoroacetates
The generation of the trifluoromethyl radical (CF₃•) from a trifluoroacetate source is fundamentally a decarboxylation process, where the trifluoroacetate radical (CF₃CO₂•) loses a molecule of carbon dioxide (CO₂). eurekalert.orgfrontiersin.orgnih.gov The primary challenge lies in the initial oxidation of the stable trifluoroacetate anion to form this radical intermediate. eurekalert.orgresearchgate.net
Historically, harsh reaction conditions were necessary to achieve this transformation. nih.goveurekalert.org However, modern synthetic chemistry has gravitated towards milder methods, primarily through photocatalysis. chemrxiv.orgeurekalert.org These methods utilize light energy to facilitate electron transfer processes that would be difficult under thermal conditions. chemrxiv.org
Key strategies for generating CF₃• from trifluoroacetate and its derivatives, like trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), include:
Single-Electron Transfer (SET): In this process, a photocatalyst, upon excitation by light, oxidizes the trifluoroacetate. chemrxiv.orgfrontiersin.orgnih.govresearchgate.net This generates the trifluoroacetate radical, which then rapidly undergoes decarboxylation to produce the CF₃• radical. frontiersin.orgnih.gov
Activation with Reagents: To circumvent the high oxidation potential of trifluoroacetate, researchers have developed methods to activate its derivatives in situ. For instance, trifluoroacetic anhydride (TFAA) can react with pyridine (B92270) N-oxide to form an intermediate that is more easily reduced, facilitating the generation of the CF₃• radical under photoredox conditions. nih.govresearchgate.net
Mechanistic studies, including radical trapping experiments, have confirmed that the trifluoromethyl radical is the key intermediate in these transformations. frontiersin.orgnih.gov
Photocatalytic Decarboxylative Trifluoromethylation Strategies
Photocatalysis has emerged as a powerful and sustainable strategy for C-CF₃ bond formation under mild conditions. frontiersin.orgnih.govresearchgate.net These methods offer an alternative to traditional approaches that often require harsh conditions and generate significant waste. researchgate.net The core principle involves using a photocatalyst that, when irradiated with visible light, can initiate the decarboxylation of a trifluoroacetate source to generate a trifluoromethyl radical. chemrxiv.orgeurekalert.org This radical can then be incorporated into a wide range of organic molecules. eurekalert.org
A landmark example in this field was the use of TiO₂ as a photocatalyst to achieve the trifluoromethylation of aromatic C-H bonds using silver trifluoroacetate (CF₃CO₂Ag). frontiersin.orgnih.gov While pioneering, this system had limitations, including catalyst deactivation. frontiersin.orgnih.gov Subsequent research has led to the development of more robust and efficient photocatalytic systems.
| Catalyst System | Trifluoroacetate Source | Substrate | Key Features |
| TiO₂ | CF₃CO₂Ag | (Hetero)arenes | First light-induced trifluoroacetate decarboxylative trifluoromethylation. frontiersin.orgnih.gov |
| Rh@TiO₂ | TFA | (Hetero)arenes | Improved catalytic performance. frontiersin.orgresearchgate.netresearchgate.net |
| Au@ZnO | CF₃CO₂Na | (Hetero)arenes | Utilizes a different trifluoroacetate salt. frontiersin.orgresearchgate.netresearchgate.net |
| Ru(bpy)₃Cl₂ | TFA / TFAA + Pyridine N-oxide | (Hetero)arenes, Secondary benzylamines | Visible-light mediated, allows for tandem reactions. frontiersin.orgnih.govresearchgate.netresearchgate.net |
| Iron Catalysts | Trifluoroacetates | Organic Substrates | Uses an earth-abundant metal, operates via direct photodecarboxylation. chemrxiv.orgresearchgate.net |
These photocatalytic strategies enable the efficient construction of C-CF₃ bonds and provide a modular platform for synthesizing complex fluorinated molecules. frontiersin.orgnih.govresearchgate.net
Mechanistic Insights into Trifluoromethyl Group Transfer
Understanding the mechanism of trifluoromethyl group transfer is crucial for optimizing existing methods and designing new ones. The transfer process is typically initiated by the generation of the trifluoromethyl radical (CF₃•) via the decarboxylation of a trifluoroacetate derivative. frontiersin.orgnih.gov The primary mechanisms for this initial step under photocatalytic conditions are Single-Electron Transfer (SET) and Electron Donor-Acceptor (EDA) complex formation. frontiersin.orgnih.govresearchgate.net
Single-Electron Transfer (SET) Mechanism:
A photocatalyst absorbs light, promoting it to an excited state with enhanced redox capabilities. chemrxiv.org
The excited photocatalyst oxidizes the trifluoroacetate (or its activated form), accepting an electron. frontiersin.orgnih.gov
This oxidation generates the trifluoroacetate radical (CF₃CO₂•). frontiersin.orgnih.gov
The CF₃CO₂• radical is unstable and rapidly extrudes CO₂, yielding the trifluoromethyl radical (CF₃•). eurekalert.orgfrontiersin.orgnih.gov
The CF₃• radical then adds to the organic substrate.
A subsequent oxidation and rearomatization step yields the final trifluoromethylated product. eurekalert.org
Electron Donor-Acceptor (EDA) Complex Mechanism: In some systems, particularly those involving trifluoroacetic anhydride (TFAA) and an activator like pyridine N-oxide, an EDA complex can form. frontiersin.orgnih.gov Photoexcitation of this complex can directly lead to the generation of the CF₃• radical, which then engages in the trifluoromethylation reaction. frontiersin.orgnih.gov
Recent research using iron photocatalysis has introduced strategies that can promote the direct photodecarboxylation of trifluoroacetates, offering reactivity that is not limited by the high redox potential of the trifluoroacetate itself. chemrxiv.orgresearchgate.net Mechanistic studies, including kinetic analyses and spectroscopy, continue to provide deeper insights into these complex reaction pathways, paving the way for the development of even more efficient and selective trifluoromethylation methods. researchgate.netethz.ch
Mechanistic Elucidation of Benzothiohydrazide 2,2,2 Trifluoroacetate Reactivity
Unraveling Reaction Pathways
The reactivity of Benzothiohydrazide (B1273342) 2,2,2-trifluoroacetate is not governed by a single mechanism but rather by several competing or complementary pathways, dictated by the reaction conditions such as light, acid concentration, and the presence of radical initiators.
Radical chain reactions are a plausible pathway for the transformation of Benzothiohydrazide 2,2,2-trifluoroacetate, particularly given the nature of the trifluoroacetate (B77799) component. These reactions typically proceed through three distinct stages: initiation, propagation, and termination. youtube.com
Initiation: The reaction can be initiated by the formation of a radical species. The trifluoroacetate anion is derived from trifluoroacetic acid (TFA), which can serve as a source for the trifluoromethyl radical (•CF₃). Under photoredox catalysis or other oxidative conditions, the trifluoroacetate radical can be generated, which then rapidly undergoes decarboxylation (extrusion of CO₂) to form the highly reactive •CF₃ radical. researchgate.neteurekalert.org
Propagation: In the propagation phase, the newly formed radical (e.g., •CF₃) reacts with a neutral molecule to generate a new radical, continuing the chain. For instance, the trifluoromethyl radical could abstract a hydrogen atom from the thiohydrazide moiety or add to the aromatic ring, creating a new radical center which can then propagate the chain by reacting with other molecules.
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. This can occur through various combinations, such as two •CF₃ radicals colliding or a •CF₃ radical combining with another radical intermediate from the benzothiohydrazide structure. youtube.com
The propensity of trifluoroacetic acid to generate trifluoromethyl radicals under mild, visible-light-mediated conditions suggests that radical chain processes are a highly accessible and important reaction pathway for this compound. eurekalert.org
Photoinduced electron transfer (PeT) represents another significant mechanistic possibility, wherein the molecule, upon absorbing light, enters an excited state with altered redox properties. nih.govnih.gov The benzothiohydrazide portion of the molecule, containing an aromatic ring and heteroatoms, can act as a chromophore.
The general process for PeT can be described as follows:
Photoexcitation: The benzothiohydrazide moiety absorbs a photon, promoting an electron to a higher energy orbital, forming an excited state (Substrate*).
Electron Transfer: The excited state can act as either an electron donor or an acceptor.
As a donor, it can transfer an electron to a suitable acceptor molecule (A), resulting in a radical cation of the substrate (Substrate•+) and a radical anion of the acceptor (A•-). researchgate.net
As an acceptor, it can receive an electron from a donor molecule (D), forming a substrate radical anion (Substrate•-) and a donor radical cation (D•+).
Thiophene derivatives, which share structural similarities with the thio- portion of the molecule, are known to participate in PeT reactions, forming radical cations that can initiate further chemical transformations like polymerization. researchgate.net The creation of these long-lived charge-separated states is a key step in mimicking processes like artificial photosynthesis. unige.charxiv.org
Hydrogen bonding plays a critical role in modulating the reactivity of benzohydrazide (B10538) derivatives by influencing molecular conformation and facilitating supramolecular assembly. iucr.orgresearchgate.net The benzothiohydrazide structure contains hydrogen bond donors (the N-H groups) and acceptors (the sulfur atom of the C=S group and the nitrogen atoms).
Intermolecular Hydrogen Bonding: Molecules of this compound can associate in solution or in the solid state through a network of hydrogen bonds. These interactions can link molecules into chains or more complex sheets, pre-organizing them for a reaction and potentially influencing stereoselectivity. iucr.org
Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds can occur between the N-H proton and the sulfur atom, leading to a more rigid, planar conformation. Such interactions can enhance the nucleophilicity or electrophilicity of specific atoms within the molecule by altering the electronic distribution, thereby activating the molecule for a specific reaction pathway. researchgate.net In some N′-benzylidene-4-tert-butylbenzohydrazide derivatives, strong intramolecular hydrogen bonds have been observed to define the crystal structure. nih.gov
These non-covalent interactions are fundamental in guiding the assembly of reactants and stabilizing transition states, acting as a crucial determinant of the reaction outcome.
The trifluoroacetate anion is the conjugate base of trifluoroacetic acid (TFA), a strong Brønsted acid. The presence of this counter-ion, or the addition of an external acid, can significantly catalyze reactions involving the benzothiohydrazide moiety. nih.gov Brønsted acid catalysis typically involves the protonation of the substrate, which enhances its reactivity. researchgate.net
In the case of this compound, an acid catalyst can protonate one of the nitrogen atoms or the thione sulfur atom. This protonation activates the molecule, making it more susceptible to nucleophilic attack. rsc.orgrsc.org For example, protonation of the imine-like nitrogen in related hydrazone structures is a key step in facilitating cycloadditions and hydroamination reactions. nih.govnih.gov TFA is a particularly effective catalyst as it can activate heterocyclic substrates via N-protonation without completely deactivating amine-based nucleophiles by converting them into non-reactive ammonium (B1175870) salts. nih.gov
Kinetic Studies and Rate Law Determinations
Kinetic studies are essential for distinguishing between proposed mechanistic pathways. By measuring reaction rates under varying concentrations of reactants, catalysts, and inhibitors, a rate law can be determined that provides insight into the composition of the rate-determining step.
For a hypothetical Brønsted acid-catalyzed reaction of this compound (BTH-TFA) with a nucleophile (Nu), the rate law might take the form:
Rate = k [BTH-TFA]a [Nu]b [Acid]c
Where 'a', 'b', and 'c' are the orders of the reaction with respect to each species. Experimental determination of these orders can support or refute a proposed mechanism. For instance, a first-order dependence on the acid concentration would strongly support the involvement of a protonation step in the rate-determining part of the reaction.
| Experiment | Initial [BTH-TFA] (M) | Initial [Acid] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.05 | 5.0 x 10-6 |
| 2 | 0.20 | 0.05 | 1.0 x 10-5 |
| 3 | 0.10 | 0.10 | 1.0 x 10-5 |
This table presents hypothetical data for illustrative purposes. In this example, doubling the substrate concentration (Exp. 1 vs. 2) doubles the rate, suggesting a first-order dependence. Similarly, doubling the acid concentration (Exp. 1 vs. 3) also doubles the rate, indicating a first-order dependence on the acid catalyst as well.
Identification and Characterization of Transient Reactive Intermediates
The mechanistic pathways discussed above involve the formation of short-lived, high-energy transient reactive intermediates. Their direct detection or indirect inference is key to confirming a reaction mechanism.
Potential intermediates in the reactions of this compound include:
Trifluoromethyl Radical (•CF₃): This intermediate is expected to form from the decarboxylation of the trifluoroacetate radical and is a key species in radical chain reactions. It can be detected by trapping experiments with radical scavengers like TEMPO or through spectroscopic methods like 19F NMR. researchgate.net
Radical Cations/Anions: Formed during photoinduced electron transfer, these species can be characterized using techniques like laser flash photolysis to observe their transient absorption spectra. researchgate.net
Protonated Substrates: In acid-catalyzed pathways, the protonated form of benzothiohydrazide is a key intermediate. Its existence can be confirmed by NMR studies in the presence of a strong acid, where shifts in proton and carbon signals would be observed upon protonation. acs.org
Pre-reactive Complexes: Hydrogen-bonded complexes between the substrate and reactants or solvents can sometimes be detected. These complexes are considered intermediates that precede the main chemical transformation. nih.gov
The identification and characterization of these transient species provide direct evidence for the operational reaction pathways.
Advanced Structural Characterization and Stereoelectronic Studies
Comprehensive Spectroscopic Analyses (beyond basic identification)
While basic spectroscopic data confirms the identity of Benzothiohydrazide (B1273342) 2,2,2-trifluoroacetate, more advanced analyses provide a deeper understanding of its electronic environment. Techniques such as 1H NMR, 13C NMR, and FTIR spectroscopy are instrumental in elucidating the fine details of its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy of analogous thiohydrazide derivatives has been reported, and similar characteristics would be expected for Benzothiohydrazide 2,2,2-trifluoroacetate. scirp.orgresearchgate.net In 1H NMR, the protons of the benzothiohydrazide moiety would exhibit chemical shifts influenced by the electron-withdrawing nature of the trifluoroacetate (B77799) group. The aromatic protons typically appear as multiplets in the downfield region, while the N-H protons would present as broad singlets, with their exact chemical shifts being sensitive to solvent and concentration.
In 13C NMR, the carbon atoms of the benzene (B151609) ring and the thioamide group would show distinct resonances. The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic and is expected to be significantly downfield.
Infrared (IR) spectroscopy provides valuable information about the functional groups present. The N-H stretching vibrations are typically observed in the range of 3100-3400 cm-1. The C=S stretching vibration, a key feature of thioamides, is generally found in the region of 1250-1020 cm-1. The presence of the trifluoroacetate group would be confirmed by strong C-F and C=O stretching bands.
Ultraviolet-visible (UV-Vis) spectroscopy of thioamides and thiohydrazides reveals characteristic electronic transitions. scispace.comscispace.com These compounds typically exhibit two main absorption bands: a lower intensity n→π* transition at longer wavelengths and a higher intensity π→π* transition at shorter wavelengths. scispace.comscispace.com The position of these bands is sensitive to the electronic nature of the substituents and the polarity of the solvent. scispace.com
Illustrative Spectroscopic Data for a Related Thiohydrazide Derivative
| Spectroscopic Technique | Observed Features (for an analogous compound) | Interpretation |
| 1H NMR | Aromatic protons (multiplet), NH protons (broad singlet) | Confirms the presence of the benzothiohydrazide core. |
| 13C NMR | Thiocarbonyl carbon (downfield shift) | Characteristic of the C=S group. |
| FTIR (cm-1) | ~3200 (N-H stretch), ~1200 (C=S stretch) | Indicates the presence of key functional groups. |
| UV-Vis (nm) | n→π* and π→π* transitions | Provides insight into the electronic structure. scispace.comscispace.com |
Single-Crystal X-ray Diffraction Studies of the Compound and its Derivatives
While a single-crystal X-ray structure for this compound is not publicly available, analysis of related thiohydrazide and thiourea (B124793) derivatives provides a strong basis for predicting its solid-state conformation. scirp.orgmdpi.comscispace.comresearchgate.net X-ray crystallography of similar compounds has revealed key structural features, including bond lengths, bond angles, and intermolecular interactions. scirp.orgresearchgate.netscispace.comresearchgate.net
In the solid state, thiohydrazide derivatives often exhibit a planar or near-planar conformation of the thioamide group. scirp.orgmdpi.com The C=S bond length is typically longer than a C=O bond, reflecting the larger atomic radius of sulfur. nih.gov The C-N bond often shows some degree of double bond character due to resonance.
Representative Crystallographic Data for a Thiourea Derivative scispace.comresearchgate.net
| Parameter | Value (for a related compound) |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P-1 |
| C=S Bond Length (Å) | ~1.7 |
| C-N Bond Length (Å) | ~1.3 |
| Key Intermolecular Interactions | N-H···S and N-H···O hydrogen bonds |
Analysis of Stereoelectronic Effects Influencing Reactivity and Conformation
Stereoelectronic effects are crucial in determining the conformation and reactivity of molecules, arising from the spatial arrangement of orbitals. wikipedia.orgbeilstein-journals.org In this compound, several stereoelectronic interactions are at play.
One of the most significant is the resonance within the thioamide group. The lone pair of electrons on the nitrogen atom can delocalize into the π* orbital of the C=S bond. This nN → π*C=S interaction contributes to the partial double bond character of the C-N bond and influences the planarity of the thioamide group. baranlab.org This delocalization is a key factor in the chemical properties of thioamides, affecting their nucleophilicity and acidity. nih.gov
The presence of the highly electronegative fluorine atoms in the trifluoroacetate group exerts a strong inductive effect (-I effect), withdrawing electron density from the rest of the molecule. This can influence the acidity of the N-H protons and the reactivity of the thioamide group.
Computational and Theoretical Chemistry Applications
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like Benzothiohydrazide (B1273342) 2,2,2-trifluoroacetate, DFT calculations could provide insights into its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, stability, and electronic properties. nih.gov
DFT can also be used to calculate various global reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index, which help in understanding the molecule's behavior in chemical reactions. researchgate.net However, no specific studies applying DFT to determine these properties for Benzothiohydrazide 2,2,2-trifluoroacetate have been found.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is illustrative and not based on actual experimental or computational data for this compound due to a lack of available research.)
| Property | Predicted Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | - | Electron-donating ability |
| LUMO Energy | - | Electron-accepting ability |
| HOMO-LUMO Gap | - | Chemical reactivity and stability |
| Electronegativity (χ) | - | Tendency to attract electrons |
| Chemical Hardness (η) | - | Resistance to change in electron distribution |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.org This method is particularly useful for predicting absorption and emission spectra, which are crucial for understanding a molecule's photophysical properties. researchgate.net For this compound, TD-DFT could be employed to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). nih.gov Such information is vital for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net Despite the potential applications, there is no published research detailing TD-DFT studies on this specific compound.
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by determining the energetics of reaction pathways and the structures of transition states. These calculations can predict activation energies, reaction enthalpies, and Gibbs free energies, providing a detailed understanding of a reaction's feasibility and kinetics. While such studies have been performed on related hydrazide and benzothiazole (B30560) derivatives to understand their synthesis and reactivity, no specific quantum chemical calculations for the reaction energetics and transition states involving this compound are available in the current body of scientific literature.
Coordination Chemistry of Benzothiohydrazide 2,2,2 Trifluoroacetate
Ligand Properties of the Benzothiohydrazide (B1273342) Moiety in Metal Complexation
The benzothiohydrazide moiety is a versatile ligand due to the presence of multiple donor atoms, namely the nitrogen and sulfur atoms. This allows it to coordinate with metal ions in several ways. The coordination behavior is significantly influenced by the tautomeric equilibrium between the thio-keto and thioenol forms. nih.gov Factors such as the metal ion, the pH of the reaction medium, and the solvent can affect this equilibrium. nih.gov
The benzothiohydrazide moiety can act as a neutral bidentate ligand, a monobasic bidentate ligand, or a dibasic tridentate ligand. tandfonline.com In its neutral form, it can coordinate through the sulfur atom and the terminal nitrogen atom of the hydrazone group. Upon deprotonation, the ligand can coordinate through the sulfur and one or both nitrogen atoms, leading to the formation of stable chelate rings. The presence of the benzene (B151609) ring in the benzothiohydrazide structure can also influence the electronic properties of the resulting metal complexes through resonance effects.
The coordination possibilities of the benzothiohydrazide moiety are summarized in the table below:
| Coordination Mode | Donor Atoms | Description |
| Neutral Bidentate | N, S | The ligand coordinates in its thio-keto form without loss of a proton. |
| Monobasic Bidentate | N, S | The ligand loses one proton, typically from the hydrazinic nitrogen, and coordinates through the resulting anionic nitrogen and the sulfur atom. |
| Monobasic Tridentate | N, N, S | In some cases, the ligand can coordinate through two nitrogen atoms and the sulfur atom after losing one proton. tandfonline.com |
| Dibasic Tridentate | N, N, S | The ligand loses two protons and coordinates through two nitrogen atoms and the sulfur atom. tandfonline.com |
Complex Formation with Transition Metal Ions
Benzothiohydrazide and its derivatives readily form complexes with a variety of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.com The formation of these complexes is typically achieved by reacting a salt of the desired metal with the benzothiohydrazide ligand in a suitable solvent, such as ethanol (B145695) or methanol. tandfonline.com The stoichiometry and geometry of the resulting complexes are dependent on several factors, including the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. nih.gov
For instance, with divalent metal ions, it is common to observe the formation of complexes with a 1:1 or 1:2 metal-to-ligand ratio. The geometry of these complexes can range from square planar and tetrahedral to octahedral, depending on the coordination number of the metal ion and the nature of other coordinating species, such as solvent molecules or counterions. researchgate.net
The following table provides hypothetical examples of complex formation between benzothiohydrazide (BTH) and various transition metal ions, based on the known coordination chemistry of similar ligands:
| Metal Ion | Hypothetical Complex | Potential Geometry |
| Copper(II) | [Cu(BTH)Cl] | Square Planar |
| Nickel(II) | [Ni(BTH)2] | Octahedral |
| Cobalt(II) | [Co(BTH)2] | Octahedral |
| Zinc(II) | [Zn(BTH)Cl] | Tetrahedral |
Role of the Trifluoroacetate (B77799) Counterion in Coordination Sphere and Stability
The trifluoroacetate (TFA) anion (CF3COO-) is the conjugate base of the strong trifluoroacetic acid. wikipedia.org In the context of coordination chemistry, the trifluoroacetate ion can play several roles. It can act as a non-coordinating counterion, simply balancing the charge of the cationic metal complex. Alternatively, it can directly coordinate to the metal center as a monodentate or bidentate ligand. nih.gov The highly electronegative fluorine atoms in the trifluoromethyl group make the trifluoroacetate a weakly coordinating anion. nih.gov
The coordinating ability of the trifluoroacetate anion is influenced by the nature of the metal ion and the other ligands present in the coordination sphere. In the presence of strongly coordinating ligands like the deprotonated benzothiohydrazide moiety, the trifluoroacetate is more likely to remain as a non-coordinating counterion. However, if the coordination sphere of the metal ion is not saturated, the trifluoroacetate can coordinate to the metal, thus influencing the geometry and stability of the complex.
The presence of the trifluoroacetate counterion can also affect the solubility of the resulting metal complexes. The fluorinated nature of the anion can enhance solubility in certain organic solvents.
Design and Synthesis of Novel Coordination Complexes
The design and synthesis of novel coordination complexes with benzothiohydrazide 2,2,2-trifluoroacetate can be approached systematically. The synthesis would typically involve the reaction of a suitable transition metal trifluoroacetate salt with the benzothiohydrazide ligand in an appropriate solvent.
Key considerations in the design and synthesis of these complexes include:
Choice of Metal Ion: Different metal ions will lead to complexes with varied geometries, magnetic properties, and potential applications.
Metal-to-Ligand Ratio: Varying the stoichiometry of the reactants can lead to the formation of complexes with different numbers of coordinated ligands.
Reaction Conditions: The pH of the reaction medium can be adjusted to favor a specific deprotonation state of the benzothiohydrazide ligand, thereby controlling its coordination mode. The choice of solvent can also influence the solubility of the reactants and products, as well as the final structure of the complex.
Characterization Techniques: The synthesized complexes would be characterized using a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy to determine the coordination mode of the ligand, UV-Visible spectroscopy to study the electronic properties of the complex, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to determine the precise molecular structure.
The systematic exploration of these synthetic parameters will undoubtedly lead to the discovery of novel coordination complexes of this compound with interesting structural features and potentially useful properties.
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel Synthetic Strategies for Enhanced Efficiency
Future research could focus on establishing efficient and scalable synthetic routes to Benzothiohydrazide (B1273342) 2,2,2-trifluoroacetate. Investigations might explore various synthetic pathways, including the direct trifluoroacetylation of benzothiohydrazide or the development of multi-component reactions. Key areas for exploration would include optimizing reaction conditions, catalyst selection, and purification methods to maximize yield and purity. A comparative analysis of different synthetic strategies would be crucial for identifying the most economically viable and environmentally benign approach for its production.
Exploration of Untapped Reaction Manifolds
The reactivity of Benzothiohydrazide 2,2,2-trifluoroacetate remains largely unexplored. A systematic investigation into its behavior in various reaction types could reveal novel chemical transformations. For instance, its potential as a precursor for the synthesis of heterocyclic compounds, such as thiadiazoles or pyrazoles, warrants investigation. The influence of the trifluoroacetate (B77799) group on the reactivity of the thiohydrazide moiety is a key area for mechanistic studies. Research could also delve into its utility in cycloaddition reactions, cross-coupling reactions, or as a nucleophile in substitution reactions.
Integration into Advanced Materials Science Research (e.g., as a monomer or precursor)
The structural features of this compound suggest its potential as a building block for advanced materials. Future studies could explore its use as a monomer in polymerization reactions to create novel polymers with unique thermal, optical, or electronic properties. The presence of sulfur, nitrogen, and fluorine atoms could impart desirable characteristics such as high refractive index, thermal stability, or specific binding capabilities. Furthermore, its potential as a precursor for the synthesis of functional materials like metal-organic frameworks (MOFs) or coordination polymers could be an exciting avenue of research.
Rational Design of Catalytic Systems Incorporating the Compound's Structure
The benzothiohydrazide scaffold is known to coordinate with metal ions, suggesting that this compound could serve as a ligand in the design of novel catalytic systems. Research could focus on synthesizing and characterizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations. The electron-withdrawing nature of the trifluoroacetate group could modulate the electronic properties of the metal center, potentially leading to enhanced catalytic performance. Areas of interest could include asymmetric catalysis, oxidation reactions, or C-H activation.
Engineering of Functional Molecules and Chemical Probes
The inherent functionalities within this compound make it an attractive candidate for the development of functional molecules and chemical probes. Future work could involve modifying its structure to introduce reporter groups (e.g., fluorophores or chromophores) for sensing and imaging applications. Its potential to interact with specific biological targets could be explored for the development of new therapeutic agents or diagnostic tools. The trifluoroacetate group could also be leveraged for ¹⁹F NMR-based studies, providing a unique spectroscopic handle for probing molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
